![molecular formula C31H22N2O5 B2837089 N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-4-oxochromene-2-carboxamide CAS No. 361478-81-1](/img/structure/B2837089.png)
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-4-oxochromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-4-oxochromene-2-carboxamide, also known as BML-275, is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK). It is a potent and specific inhibitor of the α1 and α2 isoforms of AMPK. AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic processes in the body. BML-275 has been widely used in scientific research to study the role of AMPK in various physiological and pathological conditions.
Scientific Research Applications
Synthesis and Characterization
Research on compounds with similar structures to "N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-4-oxochromene-2-carboxamide" has focused on their synthesis and characterization. For example, studies on thiourea derivatives and their metal complexes provide insights into the synthesis methods and the spectral properties of these compounds. These studies include the preparation of acylthioureas with potential anti-pathogenic activities, highlighting their interaction with bacterial cells, and the synthesis of metal complexes characterized by FT-IR and NMR spectroscopy, suggesting a framework for investigating the compound (Limban et al., 2011), (Binzet et al., 2009).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of chemically similar compounds have been explored, with findings demonstrating the potential of these compounds against various bacterial and fungal strains. For instance, new acylthiourea derivatives exhibited activity at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting the potential for the development of novel antimicrobial agents (Limban et al., 2011).
Anticancer Properties
Research has also delved into the synthesis and evaluation of compounds with similar structures for anticancer activity. A series of substituted benzamides were synthesized and tested against various cancer cell lines, with some compounds showing moderate to excellent anticancer activity. This indicates the potential research applications of "this compound" in the development of new anticancer agents (Ravinaik et al., 2021).
Photopolymerization and Material Science Applications
Some studies have focused on the use of similar compounds in photopolymerization and material science. These studies explore the properties and applications of these compounds in creating polymers and other materials with specific characteristics, such as high thermal stability and solubility in polar solvents. This suggests potential applications in the development of new materials with desirable physical and chemical properties (Delzenne et al., 1970).
properties
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O5/c1-19-15-16-25(23(17-19)29(35)20-9-3-2-4-10-20)32-30(36)21-11-5-7-13-24(21)33-31(37)28-18-26(34)22-12-6-8-14-27(22)38-28/h2-18H,1H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKWXFDGNSMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2837006.png)
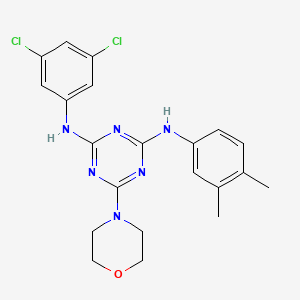
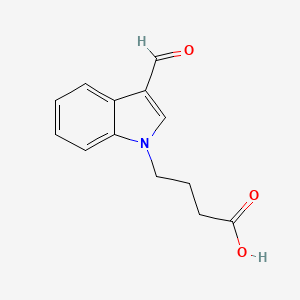
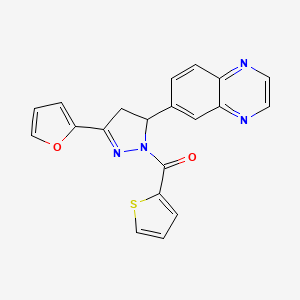

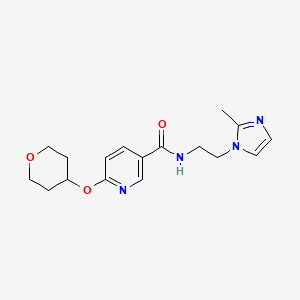
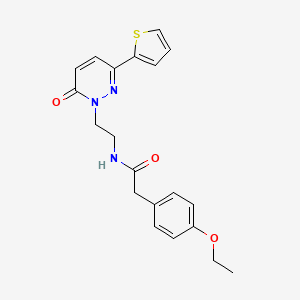
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)
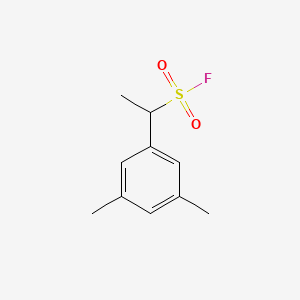
![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)

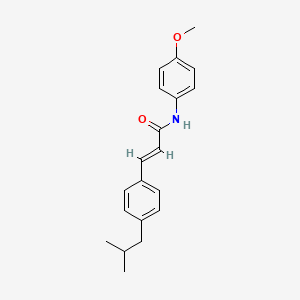
![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)